2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one
Description
2-(((2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a complex heterocyclic framework. The core structure consists of a quinazolin-4(3H)-one scaffold substituted with a thioether-linked oxazole moiety and a tetrahydrofuran-derived alkyl chain. Key structural features include:
- Quinazolinone core: A bicyclic system with a carbonyl group at position 4, which is critical for bioactivity in related compounds .
- Oxazole substituent: A 2-(2-ethoxyphenyl)-5-methyloxazole group attached via a methylthio bridge.
- Tetrahydrofuran (THF) moiety: A cyclic ether substituent at position 3, which may improve solubility and metabolic stability compared to linear alkyl chains .
Properties
IUPAC Name |
2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(oxolan-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-3-31-23-13-7-5-11-20(23)24-27-22(17(2)33-24)16-34-26-28-21-12-6-4-10-19(21)25(30)29(26)15-18-9-8-14-32-18/h4-7,10-13,18H,3,8-9,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCICTRGNBCTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.56 g/mol. Its structure features a quinazolinone core, which is known for diverse biological activities, combined with an oxazole and a tetrahydrofuran moiety, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a review highlighted various quinazolinone-based hybrids that demonstrated potent activity against cancer cell lines, such as MDA-MB-231, with IC50 values ranging from 0.36 to 40.90 μM . The specific compound has not been extensively tested in isolation but is hypothesized to share similar mechanisms of action due to its structural analogies.
Antimicrobial Properties
Quinazolinones are also recognized for their antimicrobial effects. A study on quinazolinone hybrids showed promising results against various bacterial strains, suggesting that the presence of the oxazole ring could enhance antimicrobial activity . The thioether linkage in the compound may further contribute to its bioactivity by affecting membrane permeability or enzyme inhibition.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly against urease and dipeptidyl peptidase IV (DPP-IV). Quinazolinones have been studied for their ability to inhibit these enzymes, which are relevant in conditions such as diabetes and infections . For example, compounds with similar structures have shown IC50 values as low as 1.88 μg/mL for urease inhibition .
Case Studies
- Anticancer Screening : A hybrid compound derived from quinazolinone was tested against several cancer cell lines, revealing that modifications at specific positions significantly influenced cytotoxicity. The most active derivatives had bulky substituents that enhanced their binding affinity to target proteins involved in cancer progression .
- Antimicrobial Assays : A series of quinazolinone derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups, indicating the importance of electronic effects on biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship of quinazolinone derivatives indicates that:
- Substituent Effects : Bulky groups at the 2-position enhance biological activity.
- Functional Groups : Presence of electron-withdrawing groups increases potency against microbial targets.
- Hybridization : Combining quinazolinones with other heterocycles like oxazoles can lead to synergistic effects, improving overall efficacy.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Anticancer Activity
Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that they can inhibit the activity of specific enzymes and receptors involved in cancer progression, such as the epidermal growth factor receptor (EGFR). Molecular docking studies suggest that this compound may effectively bind to EGFR, enhancing its potential as an anticancer agent.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Quinazolinones are known for their ability to inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.
Enzyme Inhibition
The unique structure of this compound allows it to interact with various enzymes, potentially acting as an inhibitor. For instance, studies have demonstrated that certain quinazolinone derivatives can inhibit kinases involved in cancer signaling pathways .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:
Comparison with Similar Compounds
Heterocyclic Substituent Effects
- Oxazole vs. Oxadiazole vs. Thiazole: The target compound’s oxazole ring (with a 2-ethoxyphenyl group) differs from the oxadiazole in and the thiazole in . The 2-ethoxyphenyl group in the target compound may offer better π-π stacking in hydrophobic pockets compared to the 3-chlorophenyl group in .
Quinazolinone Substituent Effects
- Tetrahydrofuran (THF) vs. Ethyl/Fluorophenyl :
- The THF-derived substituent in the target compound likely improves aqueous solubility compared to the ethyl group in or the fluorophenyl in , which are more lipophilic.
- The fluorophenyl group in could enhance metabolic stability due to fluorine’s electronegativity, whereas the THF moiety may reduce toxicity by avoiding aromatic bioactivation pathways.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this quinazolinone derivative?
Answer:
A multistep approach is typically employed:
Intermediate Synthesis : React anthranilic acid derivatives with thiophen-2-carboxylic acid to form oxazinone intermediates (e.g., 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one) under reflux conditions .
Thiazol-2-amine Formation : Combine aromatic aldehydes with thiourea in ethanol with bromine catalysis to generate substituted thiazol-2-amines .
Final Coupling : React the oxazinone intermediate with thiazol-2-amines under mild conditions (e.g., PEG-400 solvent, 70–80°C, bleaching earth clay catalyst) to improve regioselectivity and reduce side products .
Yield Optimization : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., using aqueous acetic acid) .
Basic: How can spectroscopic methods confirm the structural integrity of this compound?
Answer:
Use a combination of:
- IR Spectroscopy : Identify characteristic peaks for thioether (C-S, ~600–700 cm⁻¹), oxazole (C=N, ~1650 cm⁻¹), and quinazolinone carbonyl (C=O, ~1700 cm⁻¹) .
- ¹H NMR : Assign signals for the tetrahydrofuranyl methyl group (δ 1.5–2.0 ppm), ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂), and aromatic protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?
Answer:
- Key Substituents :
- Ethoxyphenyl Group (Oxazole Ring) : Replace with electron-withdrawing groups (e.g., nitro, chloro) to modulate electron density and binding affinity .
- Tetrahydrofuranylmethyl Group : Test bulkier substituents (e.g., pyranyl) to evaluate steric effects on target interactions .
- Methodology :
- Synthesize analogs via stepwise substitution and evaluate against biological targets (e.g., Mycobacterium tuberculosis for anti-TB activity) .
- Compare IC₅₀ values to identify critical substituent contributions .
Advanced: What computational methods are suitable for predicting binding modes of this compound with enzymatic targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., Mycobacterium enoyl-ACP reductase for anti-TB activity). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the tetrahydrofuranyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., catalytic lysine or serine) .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from substituents .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Answer:
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) for non-polar byproducts .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity isolation .
Advanced: How can tautomeric equilibria (e.g., thione-thiol) affect the compound’s reactivity and bioactivity?
Answer:
- Spectroscopic Analysis : Use UV-Vis (250–350 nm) and ¹H NMR (δ 3–5 ppm for thiol protons) to detect tautomeric forms .
- Biological Impact : Thiol forms may enhance metal chelation (e.g., binding to Zn²⁺ in enzymes), while thione forms favor hydrophobic interactions .
- Control Methods : Stabilize tautomers via pH adjustment (e.g., acidic buffers for thiol dominance) .
Advanced: How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardize Assay Conditions : Use consistent cell lines (e.g., H37Rv for TB), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., resazurin reduction) .
- Validate Purity : Re-test compounds with ≥95% purity (confirmed via HPLC) to exclude impurity-driven artifacts .
- Cross-Study Meta-Analysis : Compare substituent effects across published analogs to identify trends (e.g., chloro vs. methoxy groups) .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix Interference : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate the compound from plasma .
- Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions for [M+H]⁺ → fragment ions) to achieve nM-level sensitivity .
- Calibration Curves : Prepare in triplicate using matrix-matched standards to account for ion suppression .
Advanced: How can heterocyclic modifications (e.g., triazole replacement) alter the compound’s pharmacokinetic profile?
Answer:
- Metabolic Stability : Replace the oxazole with 1,2,4-triazole to reduce CYP450-mediated oxidation. Assess via liver microsome assays .
- Solubility : Introduce polar groups (e.g., hydroxyl on tetrahydrofuran) to improve aqueous solubility. Measure via shake-flask method .
- In Vivo Testing : Compare bioavailability in rodent models using modified vs. parent compound .
Advanced: What strategies mitigate toxicity risks during preclinical development?
Answer:
- Cytotoxicity Screening : Test against HEK293 or HepG2 cells (MTT assay) to identify lethal concentrations (LC₅₀) .
- Genotoxicity Assessment : Perform Ames test for mutagenicity and comet assay for DNA damage .
- Structural Refinement : Reduce hepatotoxicity by replacing methyl groups with trifluoromethyl to block metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
